N,5-dimethylquinoxalin-6-amine
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Overview
Description
N,5-dimethylquinoxalin-6-amine: is an organic compound with the molecular formula C10H11N3 . It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethylquinoxalin-6-amine typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amine derivatives with varying degrees of methylation.
Substitution: Quinoxaline derivatives with different substituents at the nitrogen or carbon positions.
Scientific Research Applications
Chemistry: N,5-dimethylquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is utilized as a fluorescent probe for the detection of metal ions such as palladium. Its ability to selectively bind to specific ions makes it valuable for studying metal ion interactions in biological systems .
Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N,5-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s quinoxaline core allows it to form stable complexes with metal ions, which can be detected through changes in fluorescence or other spectroscopic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
- N,5-dimethylquinoxalin-6-amine3-phenyl-
- 6-Quinoxalinamine, N,N-dimethyl-
- 6-Quinoxalinamine, N-methyl-
Comparison: N,5-dimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For example, the presence of additional methyl or phenyl groups in similar compounds can alter their solubility, binding affinity, and overall behavior in chemical reactions .
Properties
CAS No. |
161696-98-6 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |
InChI Key |
NXRPHEZQLSUGTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
161696-98-6 | |
Synonyms |
6-Quinoxalinamine, N,5-dimethyl- |
Origin of Product |
United States |
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